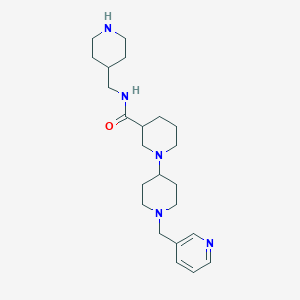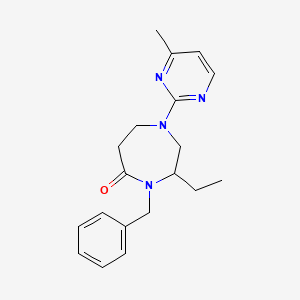![molecular formula C13H18F3N3O3S B5421179 ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE](/img/structure/B5421179.png)
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of ethyl 3,3,3-trifluoropyruvate with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Applications De Recherche Scientifique
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE has several applications in scientific research:
Mécanisme D'action
The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: A simpler compound with a similar trifluoromethyl group, used in various synthetic applications.
3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPIONIC ACID: Another fluorinated compound with different reactivity and applications.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE stands out due to its combination of a trifluoromethyl group, a thiazole ring, and an amide linkage, which together confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Propriétés
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(pentanoylamino)-2-(1,3-thiazol-2-ylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O3S/c1-3-5-6-9(20)18-12(13(14,15)16,10(21)22-4-2)19-11-17-7-8-23-11/h7-8H,3-6H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXMYOURADNFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-ethoxyphenyl)-4-[6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5421100.png)
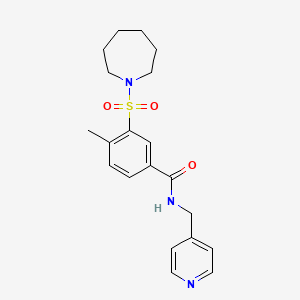
![N-cyclohexyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5421123.png)
![2-methoxy-3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]quinoxaline](/img/structure/B5421124.png)
![3-(allylthio)-6-[5-(3-bromophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5421133.png)
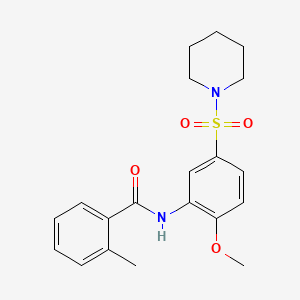
![N-[2-(3,4-diethoxyphenyl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5421141.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-{2-[(dimethylamino)sulfonyl]ethyl}-2-oxoacetamide](/img/structure/B5421163.png)
![3-{2-[isobutyl(methyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5421170.png)
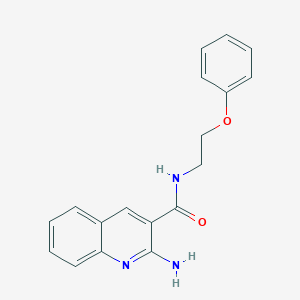

![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5421183.png)
